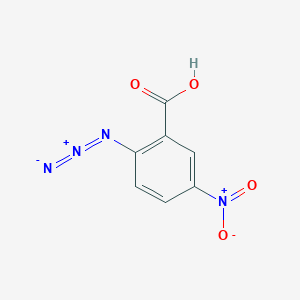
Benzoic acid, 2-azido-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-azido-5-nitro-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-azido-5-nitro- typically involves the nitration of benzoic acid followed by the introduction of the azido group. One common method is the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid to produce 2-nitrobenzoic acid. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of benzoic acid, 2-azido-5-nitro- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-azido-5-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group .
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2-amino-5-nitrobenzoic acid.
Substitution: Various azido derivatives depending on the nucleophile used.
Oxidation: Oxidized benzoic acid derivatives .
Scientific Research Applications
Chemistry: Benzoic acid, 2-azido-5-nitro- is used as a precursor in the synthesis of various heterocyclic compounds. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving azido and nitro groups .
Industry: In the industrial sector, benzoic acid, 2-azido-5-nitro- is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of benzoic acid, 2-azido-5-nitro- involves its interaction with molecular targets through its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical processes. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
2-nitrobenzoic acid: Lacks the azido group but shares the nitro group.
2-azidobenzoic acid: Lacks the nitro group but shares the azido group.
5-nitroisatin: Contains a nitro group but has a different core structure.
Uniqueness: Benzoic acid, 2-azido-5-nitro- is unique due to the presence of both azido and nitro groups on the benzene ring.
Properties
CAS No. |
54974-61-7 |
|---|---|
Molecular Formula |
C7H4N4O4 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
2-azido-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4N4O4/c8-10-9-6-2-1-4(11(14)15)3-5(6)7(12)13/h1-3H,(H,12,13) |
InChI Key |
MSUOEKLVZGXFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















